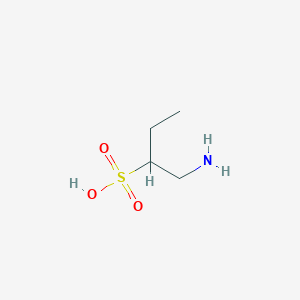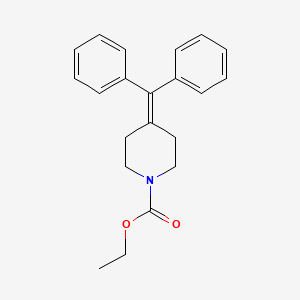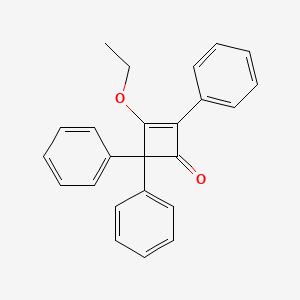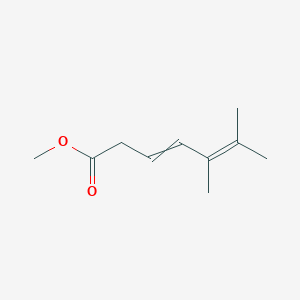![molecular formula C13H13N3O2 B14328480 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, leading to the formation of an imine or azomethine group. This particular compound features a methoxyphenol group and an aminopyridine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol generally involves the condensation reaction between 6-aminopyridine-2-carbaldehyde and 6-methoxyphenol. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The phenolic hydroxyl group and the methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and pyridines.
科学的研究の応用
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(4-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol: A compound with a similar core structure but different functional groups.
Uniqueness
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is unique due to its specific combination of an aminopyridine moiety and a methoxyphenol group.
特性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-5-2-4-9(13(10)17)8-15-12-7-3-6-11(14)16-12/h2-8,17H,1H3,(H2,14,16)/b15-8+ |
InChIキー |
JYIZRZYKAYBXEI-OVCLIPMQSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/C2=CC=CC(=N2)N |
正規SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)


![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)




![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

